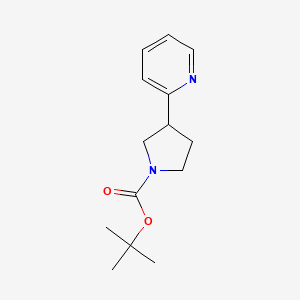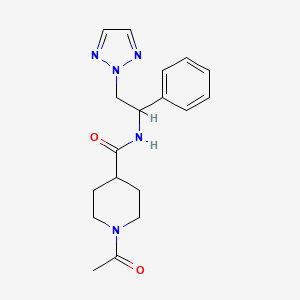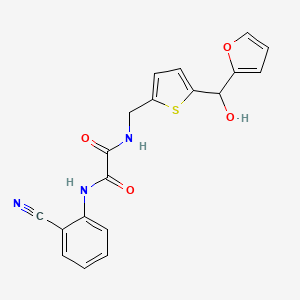![molecular formula C6H15ClN2O2S B2688561 N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride CAS No. 2089257-53-2](/img/structure/B2688561.png)
N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 955979-18-7 . Its molecular weight is 214.72 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 214.72 . The compound’s InChI code is1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H , which provides information about its molecular structure.
Scientific Research Applications
Catalytic Applications
N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride and related compounds have been explored for their catalytic properties. A study by Tamaddon and Azadi (2018) showcased nicotinum methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, as a bio-renewable, economic, and efficient catalyst for the synthesis of 2-amino-3-cyano pyridines under solvent-free conditions. This highlights the potential of such compounds in green chemistry and catalysis, promoting environmentally friendly synthesis processes Tamaddon and Azadi, 2018.
Coordination Chemistry and Molecular Structure
Compounds structurally related to this compound play a significant role in coordination chemistry and the study of molecular structures. Jacobs et al. (2013) reported on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, elucidating their potential as ligands for metal coordination. This research contributes to our understanding of molecular and supramolecular structures, offering insights into the development of new materials and catalysts Jacobs et al., 2013.
Synthetic Chemistry
The synthesis and application of methanesulfonamide derivatives are crucial in organic chemistry, contributing to the development of new synthetic routes and compounds. Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, evaluating their potential as HMG-CoA reductase inhibitors. Although this touches on pharmacological aspects, the synthetic methodology and the chemical transformation strategies are of significant interest to researchers focusing on organic synthesis and the development of new chemical entities Watanabe et al., 1997.
Green Chemistry
The focus on green chemistry and sustainable processes is evident in the research on methanesulfonamide derivatives. Gilbile et al. (2017) described the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole. Their approach emphasizes the importance of green metrics, such as atom economy and reaction mass efficiency, highlighting the role of these compounds in developing environmentally benign chemical processes Gilbile et al., 2017.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with it are H302, H315, and H319 . These codes indicate that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), and may cause serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-6-2-3-7-4-6;/h6-8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSWVUIZKUBTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate](/img/structure/B2688484.png)


![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)

![N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide](/img/structure/B2688489.png)




![N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2688499.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B2688501.png)
